N-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide
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Overview
Description
N-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of tetrazoles. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a tetrazole ring attached to a benzamide structure, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using various methods, including the reaction of primary amines with sodium azide and triethyl orthoformate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
N-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide has a wide range of scientific research applications, including:
Medicinal Chemistry: Used as a scaffold for the development of new drugs with antibacterial, antifungal, and anti-inflammatory properties.
Biological Studies: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Material Science: Utilized in the synthesis of advanced materials with unique electronic and optical properties.
Pharmaceutical Industry: Explored for its role in drug delivery systems and as a bioisostere for carboxylic acids.
Mechanism of Action
The mechanism of action of N-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Bioisosterism: The tetrazole ring acts as a bioisostere for carboxylic acids, enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-phenylbenzamide: Lacks the tetrazole ring, resulting in different chemical and biological properties.
4-(2H-tetrazol-5-yl)benzamide: Lacks the N-methyl-N-phenyl substitution, affecting its reactivity and applications.
Uniqueness
N-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide is unique due to the presence of both the tetrazole ring and the N-methyl-N-phenylbenzamide structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .
Properties
CAS No. |
651769-68-5 |
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Molecular Formula |
C15H13N5O |
Molecular Weight |
279.30 g/mol |
IUPAC Name |
N-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C15H13N5O/c1-20(13-5-3-2-4-6-13)15(21)12-9-7-11(8-10-12)14-16-18-19-17-14/h2-10H,1H3,(H,16,17,18,19) |
InChI Key |
DQNLYXSCBCJNJB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C3=NNN=N3 |
Origin of Product |
United States |
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